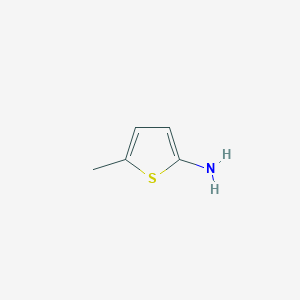

5-Methylthiophen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFZTUUENXGQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462172 | |

| Record name | 5-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-89-1 | |

| Record name | 5-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthiophen 2 Amine and Its Derivatives

Established Synthetic Pathways to 2-Aminothiophenes

The preparation of 2-aminothiophenes can be achieved through several reliable methods. The Gewald reaction is a particularly prominent and versatile approach. arkat-usa.org Additionally, palladium-catalyzed cross-coupling reactions, condensation reactions to form Schiff bases, and various reduction techniques provide alternative and complementary routes to these valuable heterocyclic amines.

The Gewald reaction, first reported in the 1960s, is a multicomponent reaction that has become a universal method for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.orgmdpi.comthieme-connect.com The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base. mdpi.com The versatility of this reaction is enhanced by the ready availability of starting materials and the generally mild reaction conditions. arkat-usa.org Computational studies using density functional theory (DFT) suggest the reaction begins with a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. acs.orgchemrxiv.orgchemrxiv.org The final, thermodynamically driven step is the cyclization of a monosulfide intermediate and subsequent aromatization to form the stable thiophene (B33073) ring. acs.orgchemrxiv.orgchemrxiv.org

A significant advantage of the Gewald reaction is its frequent application as a one-pot procedure. mdpi.comacs.orgchemrxiv.orgchemrxiv.org This approach involves combining a carbonyl compound, an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur with a basic catalyst in a single reaction vessel. derpharmachemica.comiau.ir This method avoids the isolation of intermediates, streamlining the synthesis of highly substituted 2-aminothiophenes. mdpi.com For instance, the reaction of a ketone with an active nitrile and elemental sulfur can be carried out in ethanol (B145695) under reflux. derpharmachemica.com The choice of the active methylene compound can influence the reaction's efficiency; malononitrile often shows higher reactivity and leads to better yields compared to ethyl cyanoacetate (B8463686) under similar conditions. iau.irorganic-chemistry.org

A wide array of catalysts has been employed to promote the Gewald reaction, including organic bases, inorganic solid bases, and organocatalysts. nih.gov While traditional methods often used stoichiometric amounts of organic bases like morpholine (B109124) or triethylamine (B128534), recent research has focused on developing more efficient and reusable catalytic systems. mdpi.comthieme-connect.comthieme-connect.com

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recycling. Calcium oxide (CaO) has been reported as a simple, inexpensive, and efficient heterogeneous catalyst for the one-pot synthesis of 2-aminothiophenes. derpharmachemica.com The reaction, typically performed in refluxing ethanol, proceeds in moderate to good yields within 1 to 1.5 hours. derpharmachemica.com Other solid base catalysts like sodium aluminate (NaAlO₂) and nano-structured Na₂CaP₂O₇ have also been successfully used, offering mild, environmentally friendly conditions and good catalytic performance. iau.iracs.org

In addition to inorganic bases, organocatalysts like L-proline have proven effective. organic-chemistry.orgthieme-connect.com L-proline can catalyze the Gewald reaction under mild conditions, with optimal results often achieved in a solvent like DMF at 60°C. organic-chemistry.org This method is valued for its low catalyst loading and simple procedure. organic-chemistry.orgthieme-connect.com

Table 1: Comparison of Catalyst Systems in the Gewald Reaction

| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| CaO | Ketone, Active Nitrile, Sulfur | Ethanol | Reflux | Moderate to Good | derpharmachemica.com |

| L-Proline (10 mol%) | Cyclohexanone, Malononitrile, Sulfur | DMF | 60 | 84 | organic-chemistry.org |

| NaAlO₂ | Ketone, Active Nitrile, Sulfur | Ethanol | Reflux | Excellent | acs.org |

| Na₂CaP₂O₇ (nano) | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Water | Reflux | >80 | iau.ir |

| Piperidinium (B107235) Borate (B1201080) | Cyclohexanone, Malononitrile, Sulfur | Ethanol | 78 | 93 | thieme-connect.com |

| ZnO/nanoclinoptilolite | Ketone/Aldehyde, Malonodinitrile, Sulfur | - | 100 | 30-76 | nih.gov |

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen bonds, offering a distinct approach to the synthesis of aminothiophenes. These methods are particularly useful for coupling thiophene halides with various amine nucleophiles. The reactivity in these amination reactions can be influenced by several factors, including the specific thiophene isomer (e.g., 2-bromo vs. 3-bromothiophene) and the nature of the amine. acs.org

The direct arylation of free amino-substituted thiophene derivatives with aryl halides is also possible. researchgate.net A key challenge in these reactions is to prevent the competing amination reaction (N-arylation). The choice of base has been found to be critical, with potassium acetate (B1210297) favoring the desired C-H arylation over the amination side reaction. researchgate.net Catalysts for these transformations often consist of a palladium source, such as Pd(dba)₂, and a bulky phosphine (B1218219) ligand like P(tBu)₃. acs.org This strategy has been successfully applied to a range of electron-rich heteroaromatic bromides and chlorides. acs.org

The primary amine group of 5-methylthiophen-2-amine and its analogues readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (or imines). ijcrt.orgorientjchem.orgdergipark.org.trdergipark.org.tr This reaction is typically carried out by refluxing the aminothiophene and the carbonyl compound in a suitable solvent, such as ethanol. ijcrt.orgdergipark.org.tr The formation of the imine is confirmed by the appearance of a characteristic azomethine proton signal in the ¹H NMR spectrum and the disappearance of the primary amine protons. orientjchem.org

For example, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine was synthesized by the condensation of 5-methylthiophene-2-carboxaldehyde with 2-picolyl amine. ijcrt.org Similarly, 2-aminothiophene-3-carboxamides can be condensed with various aromatic aldehydes to afford the corresponding Schiff bases. tubitak.gov.tr These reactions provide a straightforward method for elaborating the aminothiophene scaffold into more complex structures.

Table 2: Examples of Schiff Base Synthesis from Aminothiophenes

| Aminothiophene Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type | Reference |

| 2-Picolyl amine | 5-Methylthiophene-2-carboxaldehyde | Ethanol | Reflux, 5 hours | Thiophene Schiff Base | ijcrt.org |

| 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 2-Methoxybenzaldehyde | Ethanol | Reflux, 2 hours | Tetrahydrobenzothiophene Schiff Base | dergipark.org.tr |

| 2-Aminothiophene-3-carboxamide | Aromatic Aldehydes | Not specified | Not specified | Thiophene Schiff Base | tubitak.gov.tr |

| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxylate | Salicylaldehyde Derivatives | Not specified | Condensation | Tetrahydrobenzothiophene Schiff Base | orientjchem.org |

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. wikipedia.orgrsc.org This can be performed as a one-pot reaction using a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This approach avoids the problems of over-alkylation often encountered in the direct alkylation of amines. masterorganicchemistry.com While broadly applicable, this method can be used to synthesize substituted aminothiophenes by reacting a suitable thiophene carbonyl compound with an amine, or an aminothiophene with another carbonyl compound, followed by reduction.

Hydrogenation is another key reduction strategy. A common application in this context is the reduction of a nitro group to a primary amine. For example, 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile can be hydrogenated to 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile (B1376425) using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com This transformation is a crucial step in the synthesis of more complex fused heterocyclic systems like thienobenzodiazepines. google.com

One-Pot Syntheses Utilizing Elemental Sulfur and Nitriles

Condensation Reactions for Schiff Base Derivatives

Targeted Synthesis of this compound Functionalities

The construction of the this compound scaffold relies on precise control over the introduction of key functional groups onto the thiophene ring.

Regioselective Functionalization of Thiophene Rings

The inherent reactivity of the thiophene ring directs electrophilic substitution preferentially to the α-positions (C2 and C5). This characteristic is fundamental in devising synthetic strategies. When one α-position is occupied, the second α-position becomes the primary site for subsequent reactions. For instance, Friedel-Crafts acylation of 2-alkylthiophenes predominantly yields the 2-acyl-5-alkylthiophene derivative. derpharmachemica.com In cases where both α-positions are substituted, functionalization can be directed to the β-position (C3 or C4). derpharmachemica.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for the regioselective formation of carbon-carbon bonds on the thiophene nucleus. researchgate.net For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be coupled with various aryl boronic acids to produce a range of 2-(bromomethyl)-5-aryl-thiophenes. researchgate.net This highlights the ability to selectively introduce substituents at specific positions of the thiophene ring.

Strategies for Introducing the Amino Group at the 2-Position

Direct amination of an existing thiophene ring can be challenging. mdpi.com Therefore, methods that construct the ring with the amino group already in place are often preferred. The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. mdpi.comumich.edunih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. nih.govnih.gov This one-pot synthesis is highly efficient for creating 2-aminothiophenes with various substituents. nih.gov

Alternative strategies include the Buchwald-Hartwig amination, which can be used to couple amines with brominated thiophenes to introduce the amino group at the desired position. vulcanchem.com

Methyl Group Incorporation at the 5-Position

The methyl group at the 5-position can be introduced through several methods. One common approach is to start with a precursor that already contains the methyl-substituted thiophene ring, such as 2-bromo-5-methylthiophene, and then introduce the amino group or its precursor. Organolithium chemistry provides a route for preparing 5-alkyl substituted thiophenes. researchgate.net

Another strategy involves the cyclization of appropriate acyclic precursors. For example, the Paal-Knorr thiophene synthesis can utilize 1,4-dicarbonyl compounds that, upon reaction with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, form the thiophene ring. derpharmachemica.commdpi.com By selecting a dicarbonyl compound with the desired methyl group precursor, the 5-methylthiophene core can be constructed.

Advanced Synthetic Techniques and Reaction Condition Optimization

The efficiency and selectivity of synthetic routes to this compound and its derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent and temperature is crucial for maximizing yields and minimizing side products.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly impact the outcome of thiophene synthesis. Both polar and nonpolar solvents have been investigated to determine their effects on reaction rates and yields. thieme-connect.com For instance, in the Gewald synthesis of 2-aminothiophenes, the use of green solvents like water has been explored. mdpi.com Reactions in water, sometimes assisted by catalysts or sonication, have shown good to excellent yields, offering an environmentally benign alternative to traditional organic solvents. mdpi.comiau.ir

The use of ionic liquids as solvents has also been reported to be effective, particularly in microwave-assisted syntheses, leading to reduced reaction times and improved yields. The ability to recycle the ionic liquid adds to the green credentials of this approach. The table below summarizes the effect of different solvents on the yield of a model Gewald reaction.

Table 1: Effect of Solvent on Gewald Reaction Yield

| Solvent | Yield (%) |

|---|---|

| Water | 92 |

| Ethanol/Water | 96 |

| [TMG][Lac] (Ionic Liquid) | 88 |

| DMF | 41 |

Data compiled from multiple sources for illustrative purposes. mdpi.comthieme-connect.commdpi.com

Temperature Control in Aminothiophene Syntheses

Temperature is a critical parameter in controlling the reaction pathways and yields in the synthesis of aminothiophenes. In the Gewald reaction, for example, optimizing the temperature is key to achieving high yields. Studies have shown that increasing the temperature from room temperature to around 80-100°C can significantly increase the reaction rate and product yield. thieme-connect.com

One study demonstrated that in a particular synthesis of 2-aminothiophenes, the yield increased from trace amounts at room temperature to 84% at 70°C and 96% at 100°C, with a significantly shorter reaction time at the highest temperature. thieme-connect.com However, excessively high temperatures can sometimes lead to the formation of byproducts. acs.org Therefore, precise temperature control is essential for selective synthesis. acs.orgacs.org The following table illustrates the impact of temperature on the yield of a specific 2-aminothiophene synthesis.

Table 2: Influence of Temperature on the Yield of a 2-Aminothiophene Synthesis

| Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|

| Room Temperature | 24 h | Traces |

| 70 | 3 h | 84 |

| 100 | 25 min | 96 |

Data sourced from a study on piperidinium borate catalyzed Gewald synthesis. thieme-connect.com

Purification Methods for Enhanced Product Purity (e.g., Column Chromatography)

The isolation and purification of this compound and its derivatives are critical steps in their synthesis to ensure high purity of the final product, which is essential for their subsequent applications. Various purification techniques are employed, with column chromatography and recrystallization being the most prevalent methods.

Column Chromatography

Column chromatography is a widely utilized technique for the purification of this compound derivatives from reaction mixtures. nih.govmdpi.com The choice of the stationary phase and the mobile phase is crucial for achieving effective separation.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase used for the column chromatography of these compounds. nih.govmdpi.comsci-hub.se However, due to the basic nature of the amine group, which can lead to strong interactions with the acidic silanol (B1196071) groups of silica gel resulting in peak tailing and potential degradation, alternative stationary phases or modified mobile phases are sometimes employed. biotage.combiotage.com Amine-functionalized silica has been shown to be effective in the purification of organic amines, as it minimizes the strong acid-base interactions. biotage.combiotage.com

Mobile Phase: The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common solvent system is a gradient of hexane (B92381) and ethyl acetate. mdpi.comsci-hub.seorgsyn.org The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. For basic amines, the addition of a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase can help to "neutralize" the acidic sites on the silica gel, leading to better separation and recovery. biotage.com

The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired pure compound. mit.edu For smaller scale purifications, preparative thin-layer chromatography (PTLC) has also been successfully used. nih.govresearchgate.net

Recrystallization

Recrystallization is another effective method for purifying solid derivatives of this compound. ijcrt.org This technique relies on the difference in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. Common solvents used for the recrystallization of this compound derivatives include ethanol, methanol-water mixtures, and dichloromethane-hexane. ijcrt.orgresearchgate.netmdpi.comgoogle.com In some instances, the product crystallizes directly from the reaction mixture upon cooling, which simplifies the purification process. organic-chemistry.org

The following table summarizes various purification conditions reported for derivatives of this compound.

| Compound | Purification Method | Stationary Phase | Mobile Phase/Solvent System | Reference |

| N-(5-Bromo-4-methylthiophen-2-yl)-4-methyl-N-tosylbenzenesulfonamide | Column Chromatography | Silica gel | Petroleum ether/ethyl acetate (4:1) | sci-hub.se |

| N-(5-Bromothiophen-2-yl)-N-(phenylsulfonyl)benzenesulfonamide | Column Chromatography | Silica gel | Petroleum ether/ethyl acetate (5:1) | sci-hub.se |

| N-(3-(7-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)naphthalen-2-yl)phenyl)-5-methylthiophene-2-carboxamide | Flash Column Chromatography | SiO₂ 60 | Hexanes/EtOAc (1:1) | mdpi.com |

| 2-Amino-6-N-Boc-piperidine[b]thiophene-3-carbonitrile | Recrystallization | - | Ethanol | mdpi.com |

| N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine | Recrystallization | - | Ethanol | ijcrt.org |

| Dichlorido{N-[(5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine-κN,N′}palladium(II) | Recrystallization | - | Dichloromethane/Hexane | researchgate.net |

| 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile | Crystallization | - | Water-methanol mixture | google.com |

Reactivity and Reaction Mechanisms of 5 Methylthiophen 2 Amine Derivatives

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 5-methylthiophen-2-amine is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-donating nature of the thiophene (B33073) ring, which enhances the nucleophilicity of the nitrogen atom.

Acylation and Alkylation Reactions

The amine moiety of this compound and its derivatives readily undergoes acylation and alkylation reactions.

Acylation is a common transformation used to introduce an acyl group onto the nitrogen atom, forming an amide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. google.comarkat-usa.orgorganic-chemistry.org For instance, the reaction of an amine with an acyl halide in the presence of a secondary carboxylic acid salt, like sodium 2-ethylhexanoate, provides a mild and efficient method for acylation. google.com The use of trimethylsilyl (B98337) acetate (B1210297) in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) is another effective method for the acylation of amines. arkat-usa.org

Alkylation introduces an alkyl group to the amine. However, the N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions. One approach involves the use of a protecting group, such as a carbamate (B1207046) or an amide, on the 2-amino group, which facilitates the alkylation. For example, 2-carbamoylamino- and 2-acylamino-3-acylthiophenes can be N-alkylated under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. Another method involves the reaction of the amine with an alkyl halide. smolecule.com

The following table summarizes representative acylation and alkylation reactions of aminothiophene derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Amine | Acyl Halide | Acylated Amine | Acylation | google.com |

| 2-Carbamoylamino-3-acylthiophene | 1-Bromobutane | N-Butyl-2-carbamoylamino-3-acylthiophene | Alkylation | |

| Amine | Trimethylsilyl Acetate/TMSOTf | Acylated Amine | Acylation | arkat-usa.org |

Condensation Reactions Leading to Imines and Schiff Bases

The primary amine group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reversible reaction typically occurs under mild acidic conditions, which catalyze the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comlibretexts.org The formation of an imine involves a series of steps: nucleophilic addition of the primary amine to the carbonyl group, proton transfer to form a carbinolamine, protonation of the hydroxyl group to create a good leaving group (water), and subsequent elimination of water to form the iminium ion, which is then deprotonated to yield the neutral imine. masterorganicchemistry.comlibretexts.org

The reversibility of imine formation is a key aspect; the reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus or a drying agent. nih.gov Conversely, imines can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.com

The following table presents an overview of the mechanism for imine formation.

| Step | Description |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. youtube.comlibretexts.org |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. libretexts.org |

| 3 | Protonation of the hydroxyl group of the carbinolamine. libretexts.org |

| 4 | Elimination of a water molecule to form an iminium ion. libretexts.org |

| 5 | Deprotonation to yield the final imine product. libretexts.org |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution due to its electron-rich nature. smolecule.com The amino group is a powerful activating group and, along with the methyl group, directs incoming electrophiles primarily to the C3 and C4 positions of the thiophene ring. However, the amino group's strong activating effect can sometimes lead to multiple substitutions or side reactions.

A study on the hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones demonstrated a site-selective electrophilic aromatic substitution at the C3 position. mdpi.comnih.gov This reaction proceeds without a catalyst and is driven by the formation of a stable aromatic product. mdpi.com The proposed mechanism involves the attack of the electron-rich C3 carbon of the thiophene ring on the electrophilic carbonyl carbon of the ketone, followed by rearomatization. mdpi.com

The directing effects of substituents on the thiophene ring are crucial in determining the regioselectivity of the substitution. mnstate.edu Electron-donating groups activate the ring and direct electrophiles to the ortho and para positions relative to the substituent. mnstate.edu

Cycloaddition Reactions Involving Thiophene Derivatives

While direct cycloaddition reactions involving this compound itself are not extensively documented, thiophene derivatives can participate in various cycloaddition reactions. The aromaticity of the thiophene ring generally makes it less reactive in cycloadditions compared to non-aromatic dienes. However, under certain conditions or with specific modifications to the thiophene core, these reactions can occur.

For instance, Diels-Alder reactions, a type of [4+2] cycloaddition, have been reported for various thiophene-containing systems. The reactivity in these reactions is influenced by the electronic nature of the substituents on the thiophene ring. scirp.org In some cases, thiophene can act as the diene component.

Furthermore, 1,3-dipolar cycloadditions involving azides and other dipoles can lead to the formation of five-membered heterocyclic rings fused to or substituted on the thiophene core. beilstein-journals.orgbeilstein-journals.org For example, the reaction of heterocyclic azides with 2-cyanoacetamidines provides a route to C,N-diheteroarylcarbamidines through a formal cycloaddition mechanism. beilstein-journals.org

Metal-Catalyzed Transformations

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and derivatives of this compound can be valuable substrates in these transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgarkat-usa.org It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

Thiophene derivatives, including those bearing an amine group, can participate in Suzuki-Miyaura couplings. For instance, halogenated this compound derivatives can be coupled with various boronic acids to introduce new aryl or heteroaryl substituents onto the thiophene ring. vulcanchem.com The success of the coupling depends on factors like the choice of catalyst, ligand, base, and solvent. arkat-usa.orgacs.org The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

Research has shown that direct arylation of aminothiophene derivatives is also possible. For example, the palladium-catalyzed direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with aryl bromides has been achieved, with the choice of base being crucial to favor the arylation over amination side reactions. researchgate.net

The following table provides a generalized scheme for the Suzuki-Miyaura coupling.

| Step | Description |

| 1. Oxidative Addition | Pd(0) catalyst reacts with the aryl/heteroaryl halide. libretexts.org |

| 2. Transmetalation | The organoboron reagent transfers its organic group to the palladium complex. libretexts.org |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. libretexts.org |

Coordination Chemistry with Transition Metals

Ligand Design and Complex Formation

Fragmentation Pathways in Mass Spectrometry Studies

The fragmentation of this compound and its derivatives under electron impact (EI) mass spectrometry provides valuable information about their structure and stability. The molecular ions of these compounds are generally stable, and their fragmentation patterns are influenced by the nature of the substituents on the thiophene ring and the amino group. arkat-usa.org

A common fragmentation pathway for N-substituted thiophenamines involves the cleavage of the C-N bond of the amine substituent, with the charge being localized on the sulfur atom, leading to the formation of [M-R]⁺ ions. researchgate.net Another characteristic fragmentation is the loss of a methyl group, resulting in [M-Me]⁺ ions. researchgate.net The relative intensities of these fragment ions depend on the nature of the substituent on the nitrogen atom. For instance, in N-alkylthiophenamines, the [M-R]⁺ ion peak (where R is an alkyl group) is typically of high intensity, while for N-aryl-substituted thiophenamines, this peak is less abundant. researchgate.net Conversely, the [M-Me]⁺ ion peak is more intense in the mass spectra of N-aryl derivatives compared to their N-alkyl counterparts. researchgate.net

A third fragmentation pathway, observed specifically for N-alkylthiophenamines, is the α-cleavage within the amine substituent, where the charge is localized on the exocyclic nitrogen atom. researchgate.netlibretexts.org The fragmentation of the thiophene ring itself is also a possible pathway, which can be influenced by the position and nature of the substituents. arkat-usa.orgresearchgate.net For example, the fragmentation of 3-methyl- and 5-methyl-2-(thienyl)amines is thought to initiate from an isomeric thiopyran form of the molecular ion. arkat-usa.org

In some cases, rearrangement reactions can occur prior to fragmentation. For instance, the fragmentation of certain N-[2(5H)-thienyliden]amines is proposed to involve a ring expansion to a 2H,5H-thiopyranium-ion, which then undergoes further rearrangement. arkat-usa.org

Interactive Table: Common Fragmentation Pathways of this compound Derivatives in Mass Spectrometry

| Fragmentation Pathway | Description | Resulting Ion | Factors Influencing Pathway |

|---|---|---|---|

| C-N Bond Cleavage | Cleavage of the bond between the thiophene ring and the amine substituent. | [M-R]⁺ | Nature of the R substituent (alkyl vs. aryl). |

| Methyl Group Loss | Loss of the methyl group from the thiophene ring. | [M-Me]⁺ | Nature of the N-substituent. |

| α-Cleavage | Cleavage of a bond alpha to the nitrogen atom in the amine substituent. | Fragment ions with charge on the nitrogen. | Observed in N-alkylthiophenamines. |

Biological Activity and Pharmacological Potential of 5 Methylthiophen 2 Amine Derivatives

Antimicrobial Efficacy

The thiophene (B33073) nucleus is a core structural motif in numerous biologically active compounds, and its derivatives, including those of 5-methylthiophen-2-amine, have demonstrated notable antimicrobial properties. nih.gov These compounds have been synthesized and evaluated against a range of pathogenic microorganisms, showing promise in the development of new anti-infective agents.

Derivatives of this compound have shown a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria.

Schiff base derivatives, such as N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine, and their metal complexes have been evaluated for their antibacterial properties. ijcrt.org Studies indicate that the metal complexes of this Schiff base exhibit greater antibacterial activity than the ligand alone against Gram-positive species like Staphylococcus aureus and Bacillus subtilis, and Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa. ijcrt.org

Thiophene-2-carboxamide derivatives have also been a subject of significant research. nih.gov A study of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives revealed that the amino derivatives possessed the most potent antibacterial activity. nih.gov Specifically, an amino thiophene-2-carboxamide compound with a methoxy (B1213986) group (compound 7b) demonstrated excellent activity against P. aeruginosa (86.9% activity index), S. aureus (83.3% activity index), and B. subtilis (82.6% activity index). nih.gov In general, these carboxamide compounds were found to be more effective against Gram-positive bacterial strains. nih.gov

Furthermore, the incorporation of a 5-(methylthio)thiophen-2-yl moiety into quinolone structures has led to potent antibacterial agents. N-substituted piperazinylquinolone derivatives showed activity comparable to or better than the parent quinolones against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov One ciprofloxacin (B1669076) derivative, in particular, demonstrated a significant improvement in potency against staphylococci while maintaining its effectiveness against Gram-negative bacteria. nih.gov

Other research has highlighted 2-aminothiophene derivatives with significant antibacterial action, with some compounds showing efficacy that is comparable or superior to standard drugs like ampicillin (B1664943) and gentamicin. researchgate.net

| Derivative Class | Specific Compound/Derivative | Target Bacteria (Gram-Type) | Observed Activity/Results | Source |

|---|---|---|---|---|

| Schiff Base Metal Complexes | Cu(II) and Zn(II) complexes of N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine | S. aureus, B. subtilis (G+); E. coli, P. aeruginosa (G-) | Complexes showed higher activity than the bare Schiff base ligand. | ijcrt.org |

| Thiophene-2-carboxamide | Amino thiophene-2-carboxamide (7b) | P. aeruginosa (G-); S. aureus, B. subtilis (G+) | Excellent activity with inhibition zones of 20mm, 20mm, and 19mm, respectively. | nih.gov |

| Piperazinylquinolone | Ciprofloxacin derivative (5a) with N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] | Staphylococcus aureus, Staphylococcus epidermidis (G+) | Significant improvement of potency against staphylococci. | nih.gov |

| 2-Aminopyridine | Compound 2c | S. aureus, B. subtilis (G+) | High activity with MIC value of 0.039 µg·mL−1. | mdpi.com |

The search for novel antifungal agents has led to the investigation of this compound derivatives, which have shown promising results against various pathogenic fungi.

A series of novel 2-aminonicotinamide derivatives were designed based on known fungal growth inhibitors. nih.gov Among these, compounds incorporating a (thiophen-2-yl)methyl)nicotinamide structure demonstrated potent in vitro antifungal activity. nih.gov Specifically, compounds 11g (2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide) and 11h (2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide) were exceptionally active against Candida albicans, with a Minimum Inhibitory Concentration (MIC80) of 0.0313 μg/mL. nih.gov These compounds also exhibited broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov

Another study evaluated a thiophene derivative, 5CN05 , which showed moderate activity against Candida species but good activity against Cryptococcus neoformans (MIC = 17 μg/mL). researchgate.net Notably, when this compound was incorporated into a microemulsion (ME-5CN05), its efficacy against C. neoformans increased significantly, with the MIC value dropping to 2.2 μg/mL. researchgate.net

Additionally, research on 2-aminothiophene derivatives has shown that those containing a pyrazole (B372694) ring or a pyridine (B92270) ring possess promising antifungal activity against a panel of fungi including Aspergillus fumigatus, Saccharomyces mracemosum, Geotrichum candidum, and Candida albicans, with some performing favorably when compared to the standard drug Amphotericin B. researchgate.net

| Derivative Class | Specific Compound | Target Fungi | Observed Activity (MIC) | Source |

|---|---|---|---|---|

| 2-Aminonicotinamide | 11g and 11h | C. albicans, Fluconazole-resistant Candida spp., C. neoformans | MIC80 of 0.0313 μg/mL against C. albicans. | nih.gov |

| Thiophene derivative | 5CN05 (in microemulsion) | Cryptococcus neoformans | MIC of 2.2 μg/mL. | researchgate.net |

| 2-Aminothiophene | Compound 6b (with pyrazole ring) | A. fumigatus, S. mracemosum, G. candidum, C. albicans | Promising activity compared to Amphotericin B. | researchgate.net |

| 2-Aminothiophene | Compound 9 (with pyridine ring) | A. fumigatus, S. mracemosum, G. candidum, C. albicans | Promising activity compared to Amphotericin B. | researchgate.net |

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Anticancer and Antitumor Activities

The structural versatility of this compound has made it a valuable scaffold for the development of novel anticancer agents. ontosight.ai Derivatives such as thienopyrimidines, which can be synthesized from intermediates like 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid, are particularly noted for their antitumor properties. These compounds exert their effects through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with critical signaling pathways.

Derivatives based on the this compound scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.

A study on novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates found that these compounds were effective inhibitors of cancer cell growth. mdpi.comresearchgate.net Among the synthesized series, compound 2 exhibited the most potent antiproliferative effect against the MCF-7 breast cancer cell line, with an IC50 value of 0.013 µM. mdpi.comresearchgate.net Another compound, 3 , showed a high selective index of 19.3 for MCF-7 cells, indicating a degree of specificity for cancer cells over non-cancerous cells. mdpi.comresearchgate.net

In another line of research, a series of 5-trifluoromethylpyrimidine derivatives were designed as potential EGFR inhibitors. nih.gov Compound 9u , which features a methylthiophene-2-carboxamide moiety, displayed excellent antitumor activity. It inhibited the proliferation of A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. nih.gov

Palladium(II) complexes of thiosemicarbazones derived from 2-acetyl-5-methyl thiophene have also been investigated, showing broad-spectrum growth inhibition against several human cancer cell lines, including those of the colon (Caco-2), cervix (HeLa), liver (Hep-G2), breast (MCF-7), and prostate (PC-3). researchgate.net

| Derivative Class | Specific Compound | Cancer Cell Line | Observed Activity (IC50) | Source |

|---|---|---|---|---|

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MCF-7 (Breast) | 0.013 µM | mdpi.comresearchgate.net |

| Compound 2 | MDA-MB-231 (Breast) | 0.056 µM | mdpi.com | |

| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | 0.35 µM | nih.gov |

| MCF-7 (Breast) | 3.24 µM | nih.gov | ||

| PC-3 (Prostate) | 5.12 µM | nih.gov | ||

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Compound 8e | Various (NCI panel) | Growth inhibition at 0.411 to 2.8 μM | techscience.com |

A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. The molecular machinery of apoptosis involves a cascade of intracellular proteases called caspases. nih.gov This process can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, which are regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govfrontiersin.org This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. frontiersin.org The balance between these proteins is critical; an increase in Bax promotes apoptosis, while an increase in Bcl-2 inhibits it. frontiersin.org Several this compound derivatives have been shown to induce apoptosis in cancer cells by modulating these pathways.

For example, further investigation of the potent 5-trifluoromethylpyrimidine derivative 9u revealed that it could induce early apoptosis in A549 lung cancer cells and cause cell cycle arrest in the G2/M phase. nih.gov Similarly, studies on other thiophene-containing anticancer compounds have shown that their mechanism of action involves the activation of key executioner caspases, such as caspase-3 and caspase-9. researchgate.net These compounds were also found to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of cell death. researchgate.net This disruption of the mitochondrial pathway is a common mechanism by which these derivatives exert their cytotoxic effects. mdpi.com

Protein kinases are crucial regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been successfully developed as potent inhibitors of several important kinases, most notably the Aurora kinases.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. nih.gov Their overexpression is common in a wide variety of cancers and is associated with poor prognosis. allfordrugs.com A landmark discovery in this area is the compound AMG 900 (N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine), a highly selective and orally bioavailable pan-Aurora kinase inhibitor. allfordrugs.commdpi.comacs.org AMG 900 potently inhibits Aurora A, Aurora B, and Aurora C with IC50 values of 5 nM, 4 nM, and 1 nM, respectively. allfordrugs.commdpi.com It functions as an ATP-competitive inhibitor and has demonstrated broad activity in multiple cancer models, including those resistant to other anticancer drugs. allfordrugs.comacs.org

Other related structures have also proven effective. Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Aurora B kinase, with some compounds showing IC50 values as low as 0.2 nM. researchgate.net Additionally, a class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of both Aurora A and Aurora B kinases. nih.govacs.org The lead compound from this series, CYC116 , inhibited Aurora A and Aurora B with Ki values of 8.0 nM and 9.2 nM, respectively, and its anticancer effects were attributed to cell death following mitotic failure. nih.govacs.org

| Compound | Core Structure | Target Kinase | Observed Activity (IC50/Ki) | Source |

|---|---|---|---|---|

| AMG 900 | 4-(4-methylthiophen-2-yl)phthalazin-1-amine | Aurora A | IC50 = 5 nM | allfordrugs.commdpi.com |

| Aurora B | IC50 = 4 nM | allfordrugs.commdpi.com | ||

| Aurora C | IC50 = 1 nM | allfordrugs.commdpi.com | ||

| CYC116 (Compound 18) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | Ki = 8.0 nM | nih.govacs.org |

| Aurora B | Ki = 9.2 nM | nih.govacs.org | ||

| Thieno[2,3-d]pyrimidine derivative | Thieno[2,3-d]pyrimidine | Aurora B | IC50 = 0.2 nM | researchgate.net |

Cytotoxicity Studies (In Vitro and In Vivo Models)

Derivatives of this compound have been the subject of numerous cytotoxicity studies, demonstrating a broad spectrum of activity against various cancer cell lines. The structural versatility of the thiophene ring allows for modifications that can enhance anticancer effects.

In vitro studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells. For instance, a series of novel thiophene derivatives demonstrated moderate to significant cytotoxic effects against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. ajol.info Notably, compounds designated as 4a , 4b , 14a , and 14b exhibited potent cytotoxicity with IC50 values that were comparable to the standard anticancer drug, Sorafenib. ajol.info Similarly, Schiff base derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring showed moderate cytotoxicity against HeLa (cervical cancer), HepG2, and MCF-7 cell lines, with specific compounds (6f and 6h ) displaying notable inhibition against liver cancer cells. iajpr.com

Thienopyrimidines, a class of compounds synthesized from thiophene precursors, have also shown considerable promise. Research on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates revealed that some derivatives possess significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comnih.gov One compound in this series, substituted with a phenyl group, was particularly effective against the MCF-7 cell line. mdpi.com Furthermore, metal complexes of thiophene derivatives have been explored. Palladium(II) complexes of thiosemicarbazones derived from 2-acetyl-5-methyl thiophene exhibited excellent, broad-spectrum growth inhibition against a panel of human cancer cell lines including colon (Caco-2), cervical (HeLa), hepatocellular (Hep-G2), breast (MCF-7), and prostate (PC-3) cancers. researchgate.net

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiophene derivatives (4a, 4b, 14a, 14b) | HepG2 (Liver), MCF-7 (Breast) | Close to standard drug Sorafenib | ajol.info |

| Schiff base derivatives (6f, 6h) | HepG2 (Liver) | 13.4 µM - 23.8 µM | iajpr.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL | mdpi.com |

| Palladium(II) complex (C2) | Caco-2, HeLa, Hep-G2, MCF-7, PC-3 | Excellent growth inhibition | researchgate.net |

| 5-Amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 8.3 μg/mL | nih.gov |

Anti-inflammatory and Analgesic Properties

The this compound scaffold is a key component in various compounds exhibiting significant anti-inflammatory and analgesic activities. ijcrt.orgresearchgate.netresearchgate.net Research has indicated that these derivatives can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines such as TNF-α. Some thiophene derivatives have demonstrated notable pain-relieving effects in animal models, such as the acetic acid-induced writhing test in mice.

The mechanism of anti-inflammatory action often involves the inhibition of cyclooxygenase (COX) enzymes. For example, certain thiazole (B1198619) derivatives of thiophene have been evaluated for their ability to inhibit COX enzymes, suggesting their potential as selective anti-inflammatory agents. mdpi.com A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed that compounds 5d and 5e produced remarkable anti-inflammatory effects in a carrageenan-induced mouse paw edema model. frontiersin.org Compound 5e was particularly potent, showing a 64.59% inhibition of edema at a 20 mg/kg dose, which was more effective than the standard drug aspirin (B1665792) at a 50 mg/kg dose. frontiersin.org

In the realm of analgesia, hybrid compounds combining the 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core have been synthesized and evaluated. mdpi.com These derivatives showed peripheral analgesic activity in the writhing test, which is a model for inflammatory pain. mdpi.com

| Compound/Derivative | Biological Activity | Model | Key Finding | Reference |

|---|---|---|---|---|

| 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid | Analgesic | Acetic acid-induced writhing test (mice) | Significant pain relief | |

| 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine derivative | Anti-inflammatory | Carrageenan-induced paw edema (mouse) | Significant anti-inflammatory effects | |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | Anti-inflammatory | Carrageenan-induced paw edema (mouse) | 64.59% inhibition at 20 mg/kg | frontiersin.org |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (6, 9) | Analgesic | Writhing test, Hot plate test | Active in models of inflammatory and acute pain | mdpi.com |

Anticonvulsant and Central Nervous System Activities

The thiophene ring is a recognized pharmacophore for many compounds active in the central nervous system (CNS), particularly in the context of anticonvulsant activity. nih.gov The clinically used antiepileptic drug tiagabine, for instance, contains a bis(3-methylthiophen-2-yl) methane (B114726) fragment, which is crucial for its activity. nih.gov

Following this lead, researchers have synthesized and tested various this compound derivatives for their potential to manage seizures. A series of hybrid compounds featuring a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione structure demonstrated significant anticonvulsant properties in multiple animal models of epilepsy. nih.gov These models include the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, which models focal seizures. nih.govmdpi.com One of the most promising compounds from this series, compound 4 , showed a potent effect in both the MES and 6 Hz tests, with ED50 values of 62.14 mg/kg and 75.59 mg/kg, respectively. nih.gov The mechanism of action for some of these compounds is believed to involve the modulation of neuronal voltage-sensitive sodium channels. nih.govmdpi.com

| Compound | Seizure Model | Activity (ED50) | Reference |

|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | MES test | 27.4 mg/kg | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | 6 Hz test (32 mA) | 30.8 mg/kg | mdpi.com |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | MES test | 62.14 mg/kg | nih.gov |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | 6 Hz test | 75.59 mg/kg | nih.gov |

A critical factor for CNS-active drugs is their ability to cross the blood-brain barrier (BBB). The physicochemical properties of this compound derivatives suggest their potential for BBB penetration. The methyl group on the thiophene ring enhances the compound's lipophilicity, a key characteristic that facilitates passage across the BBB. Computational predictions for derivatives like 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride indicate a moderate lipophilicity (LogP of 1.0–1.2) and a topological polar surface area (TPSA) of 78.43 Ų, suggesting favorable membrane permeability. vulcanchem.com Furthermore, structural modifications, such as the inclusion of a methoxyethyl group, have been proposed to improve BBB penetration. Studies on certain thiophene derivatives have confirmed their ability to penetrate the BBB, highlighting the potential of this chemical class for treating CNS disorders. researchgate.netnih.govaccscience.com

While direct evidence of this compound derivatives acting as dopamine (B1211576) D1 agonists is limited, the broader class of thiophene-containing compounds is known to interact with various neurotransmitter systems. For example, the atypical antipsychotic olanzapine, which contains a thiophene moiety, interacts with dopamine receptors. db-thueringen.de Some thiophene-based benzamides exhibit neuroleptic properties by blocking dopaminergic receptors. nih.gov

Research into related structures has shown that derivatives can influence neurotransmitter metabolism. For instance, 3-(5-methylthiophen-2-yl)-4H-1,2,4-oxadiazin-5(6H)-one (3d) was investigated as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like dopamine. mdpi.com This suggests that while specific D1 agonism is not yet established, derivatives of this compound have the potential to modulate CNS activity through various mechanisms related to neurotransmitter systems. nih.govnih.gov

Blood-Brain Barrier Penetration

Other Reported Biological Activities

Several derivatives of this compound have demonstrated significant antioxidant properties. ijcrt.orgimpactfactor.org The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. The antioxidant capacity is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. dergipark.org.trtechscience.com

Studies have shown that the structural features of these derivatives greatly influence their antioxidant activity. For example, the presence of a carboxylic acid group or a hydroxyl group can enhance radical scavenging capacity. dergipark.org.tr A series of thiophenyl-chalcone sulfonamide derivatives were synthesized and tested, with compounds 4d and 4e , which contain a hydroxyl group, showing the highest antioxidant activity. dergipark.org.tr Similarly, new 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety showed promising antioxidant effects, with compounds 6a , 6c , and 6e being particularly effective scavengers of free radicals. nih.gov Thienyl-pyrazole derivatives have also been identified as potent antioxidants. researchgate.net

| Compound/Derivative Class | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Thiophenylchalcone-sulfonylchloride (4d) | DPPH | 18.32 µM | dergipark.org.tr |

| Thiophenylchalcone-sulfonylchloride (4e) | ABTS | 13.12 µM | dergipark.org.tr |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol (6a) | DPPH | 14.9 µg/mL | nih.gov |

| Ethyl 2-((4-chlorophenylcarbamoyl)methylamino)-5-acetyl- 4-methylthiophene-3-carboxylate (RAA5) | DPPH | Excellent activity compared to ascorbic acid | impactfactor.org |

| Thienyl-pyrazole derivative (5g) | DPPH | 0.245 ± 0.01 µM | researchgate.net |

Antileishmanial Activity

Derivatives of 2-aminothiophene have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a significant neglected tropical disease. nih.govresearchgate.net Research has demonstrated that these compounds can be effective against different forms of the Leishmania parasite. nih.govresearchgate.netmdpi.com

One study investigated the antileishmanial activity of the 2-amino-thiophenic derivative SB-200. This compound was found to inhibit the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. nih.govresearchgate.net The anti-amastigote activity of SB-200 showed an IC50 of 2.85 μM. nih.govresearchgate.net The mechanism of action for SB-200 against L. infantum is linked to the disruption of the cell membrane's integrity. nih.govresearchgate.net

Further studies have highlighted that the antileishmanial activity of these derivatives can be associated with an immunomodulatory mechanism. mdpi.com The presence of an indole (B1671886) group attached to the 2-amino position of the thiophene ring has been identified as favorable for this activity. mdpi.com Modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring, as well as bioisosteric substitution of sulfur with selenium, have been explored to enhance the antileishmanial potential. mdpi.com

Table 1: Antileishmanial Activity of 2-Aminothiophene Derivative SB-200

| Parasite Species | Form | IC50 (μM) |

|---|---|---|

| Leishmania braziliensis | Promastigote | 4.25 |

| Leishmania major | Promastigote | 4.65 |

| Leishmania infantum | Promastigote | 3.96 |

| Leishmania infantum | Amastigote | 2.85 |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a target for antimicrobial therapies. biorxiv.orgmdpi.com Thiophene-based compounds have been investigated for their potential to inhibit QS.

Specifically, 2-thiophenesulfonamide compounds have been identified as inhibitors of the Vibrio campbellii LuxR, a key transcription factor in the QS signaling system, without affecting bacterial growth. google.com A library of 50 thiophenesulfonamide compounds was synthesized to study their structure-activity relationship in relation to Vibrio quorum sensing. google.com Among the compounds that inhibit quorum sensing are 1-((5-methylthiophen-2-yl)sulfonyl)-1H-pyrrole and 1-((5-methylthiophen-2-yl)sulfonyl)-1H-1,2,4-triazole. google.com

The development of quorum sensing inhibitors (QSIs) is a promising strategy to combat bacterial infections and antibiotic resistance. mdpi.comresearchgate.net By disrupting QS, these compounds can reduce bacterial pathogenicity and the formation of biofilms, which are highly resistant to antibiotics. biorxiv.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com For this compound scaffolds, these studies involve systematically modifying the molecule to identify key structural features that contribute to its therapeutic effects. gardp.org

The 2-aminothiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to confer a wide range of biological activities. researchgate.net SAR studies help in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. researchgate.netdrugdesign.org

Impact of Substituent Modifications on Biological Efficacy

The biological activity of this compound derivatives can be significantly altered by modifying the substituents on the thiophene ring and the amine group. acs.org For instance, in the context of anticancer activity, modifications to the thiophene ring can lead to compounds capable of inducing apoptosis in cancer cells.

In a series of thiazole derivatives, the introduction of a nitro group on a phenyl ring attached to the scaffold showed significant bioactivity against HeLa cell lines. acs.org Similarly, derivatives with p-chloro and p-methoxy substituents on the phenyl ring also demonstrated promising anticancer activities. acs.org

The amine group of (5-methylthiophen-2-yl)methanamine (B10486) allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives such as amides and sulfonamides, which can modulate the compound's biological properties. For example, Schiff base complexes derived from this compound have shown enhanced antibacterial activity.

Pharmacophore Identification and Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. acs.orgnih.gov For 2-aminothiophene derivatives, the thiophene ring itself is a key pharmacophoric element. researchgate.net

Molecular Mechanism of Action Investigations

Understanding the molecular mechanism of action is fundamental to the development of new therapeutic agents. For this compound derivatives, this involves identifying their specific molecular targets and the pathways through which they exert their effects. tandfonline.com

Interaction with Molecular Targets (Enzymes, Receptors)

Derivatives of this compound can interact with a variety of molecular targets, including enzymes and receptors. tandfonline.comsmolecule.com For example, certain coumarin-thiophene derivatives have been studied for their dual-target binding potential against enzymes like Mycobacterium tuberculosis InhA and DNA gyrase B. tandfonline.com Molecular docking studies have shown that a thiophene ring can enhance the interaction network with the target, leading to greater stability and activity. tandfonline.com

The interaction of these compounds with their targets can be investigated using techniques like molecular docking and binding assays. smolecule.com For instance, N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide has been studied for its potential to inhibit specific enzymes and its binding affinity to certain receptors. smolecule.com The aminopropanol (B1366323) moiety in some derivatives suggests potential modulation of GABAergic receptors.

Modulation of Cellular Signaling Pathways

Derivatives of this compound and related thiophene-based compounds have emerged as significant modulators of various intracellular signaling pathways, which are often dysregulated in diseases such as cancer. Their ability to interact with key regulatory proteins like kinases and components of apoptotic pathways underscores their therapeutic potential. nih.gov The planar structure of the thiophene ring can facilitate binding to receptors and enzymes, influencing cellular processes critical for cell growth, differentiation, and survival. nih.govontosight.ai Research has demonstrated that these derivatives can exert their effects by targeting multiple, often interconnected, signaling cascades.

A notable area of investigation is the role of thiophene derivatives in oncology. nih.gov Many of these compounds have been found to inhibit signaling pathways that are crucial for tumor progression, including those involved in cell proliferation, angiogenesis, and metastasis. nih.gov For instance, studies have identified thiophene derivatives that act as inhibitors of protein kinases, which are central players in many signaling pathways. ontosight.ai

Targeting Cancer-Related Pathways

Recent studies have highlighted the ability of specific thiophene derivatives to interfere with key oncogenic signaling pathways. One such pathway is the Wnt/β-catenin signaling cascade, which is frequently hyperactivated in various cancers, particularly gastrointestinal cancers. nih.gov

A novel thiophene derivative, referred to as compound 1312, has been identified as a dual inhibitor of β-tubulin and the Wnt/β-catenin pathway. nih.gov In gastrointestinal cancer cell lines, treatment with compound 1312 led to a significant decrease in cellular proliferation, migration, and colony formation. nih.gov Mechanistically, this was associated with the induction of apoptosis, confirmed by the activation of PARP and caspases, and cell cycle arrest at the G2/M phase. nih.gov The inhibition of β-tubulin polymerization disrupts microtubule dynamics, a critical process for cell division, while suppression of the Wnt/β-catenin pathway curtails the expression of genes that drive proliferation. nih.gov

Other research has pointed to thieno[3,2-d]pyrimidine-based compounds showing anticancer effects against prostate cancer cells by modulating the Wnt/β-catenin signaling pathway. nih.gov Furthermore, thiophene carboxamide derivatives have been found to exhibit cytotoxicity against liver (HepG-2) and colon (HCT-116) cancer cells by inhibiting both VEGFR-2, a key receptor in angiogenesis, and β-tubulin polymerization. nih.gov

| Derivative Type | Target Pathway/Protein | Biological Effect | Cell Line(s) | Reference |

| Thiophene Derivative (Compound 1312) | Wnt/β-catenin & β-tubulin | Induces apoptosis, G2/M cell cycle arrest, inhibits proliferation and migration | Gastrointestinal cancer cells | nih.gov |

| Thieno[3,2-d]pyrimidine | Wnt/β-catenin | Anticancer efficacy | PC-3, DU145 (Prostate cancer) | nih.gov |

| Thiophene carboxamides | VEGFR-2 & β-tubulin | Cytotoxicity, inhibition of polymerization | HepG-2 (Liver cancer), HCT-116 (Colon cancer) | nih.gov |

Modulation of Cell Cycle and Apoptosis

The regulation of the cell cycle is a critical target for anticancer therapies. Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition can halt the proliferation of cancer cells. innovareacademics.in In silico studies have explored 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives as potential inhibitors of CDK-2. innovareacademics.in Molecular docking analyses suggested that several of these derivatives could bind effectively to the active site of the CDK-2 protein, with some compounds showing a stronger binding affinity than the reference ligand. innovareacademics.in This indicates their potential as lead compounds for developing new anti-proliferative agents that function by disrupting cell cycle control. innovareacademics.in

Further evidence of cell cycle modulation comes from studies on spiro-chromanone analogues containing a 7-(5-((amino)-methyl)-thiophen-2-yl) moiety. Two such compounds, Cst-24 and Cst-31, were found to induce significant cytotoxicity in murine melanoma (B16F10) cells by causing cell cycle arrest in the G2 phase, ultimately leading to apoptotic cell death. researchgate.net

Influence on Stress-Response and Inflammatory Pathways

Beyond cancer, derivatives of 5-methylthiophene-2-amine have been shown to modulate signaling pathways related to oxidative stress and inflammation. The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. A study on benzylidenemalononitrile (B1330407) derivatives identified 2-((5-methylthiophen-2-yl)methylene)malononitrile (EMK 1071) as a modulator of multiple signaling pathways. researchgate.net This class of compounds has been reported to fortify antioxidant defenses by activating the Keap1/Nrf2 and MAP kinase pathways. researchgate.net Additionally, compound EMK 1071 was found to be a potent inhibitor of IL-1β-dependent inducible nitric oxide synthase (iNOS) induction in pancreatic beta cells, highlighting its potential role in mitigating inflammatory damage. researchgate.net

| Derivative | Target Pathway/Protein | Biological Effect | Cell Line/Model | Reference |

| 2-((5-methylthiophen-2-yl)methylene)malononitrile (EMK 1071) | Keap1/Nrf2, MAP kinase, iNOS | Activation of antioxidant defense, inhibition of inflammatory mediator | βTC6 (Murine insulinoma) | researchgate.net |

| 7-(5-((amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one (Cst-24, Cst-31) | Cell Cycle (G2 phase) | Induction of apoptosis, G2 phase arrest | B16F10 (Murine melanoma) | researchgate.net |

| 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives | Cyclin-dependent kinase 2 (CDK-2) | Potential inhibition of cell proliferation (in silico) | N/A | innovareacademics.in |

Computational Chemistry and Theoretical Studies on 5 Methylthiophen 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory, are instrumental in building a foundational understanding of a molecule's behavior. These methods model the electronic structure to predict a wide array of chemical and physical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP and M06-2X can accurately model molecular properties. mdpi.com For aromatic systems like 5-Methylthiophen-2-amine, DFT is applied to determine key electronic parameters that govern reactivity.

Detailed research findings from DFT calculations on analogous aminothiophene systems reveal critical insights. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for assessing chemical reactivity and kinetic stability. The HOMO-LUMO energy gap indicates the molecule's resistance to electronic excitation; a smaller gap often correlates with higher reactivity. In related thiophene (B33073) derivatives, the HOMO is typically localized over the electron-rich thiophene ring and the amine group, while the LUMO is distributed across the ring system.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In a typical MEP map for an aminothiophene derivative, negative potential regions (nucleophilic sites) are concentrated around the electronegative nitrogen and sulfur atoms, while positive regions (electrophilic sites) are found near the amine hydrogens. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table illustrates typical parameters obtained from DFT calculations, based on studies of analogous compounds.

| Parameter | Functional: B3LYP/6-311++G(d,p) | Functional: M06-2X/6-311++G(d,p) |

|---|---|---|

| HOMO Energy | -5.8 eV | -6.1 eV |

| LUMO Energy | -0.9 eV | -0.8 eV |

| HOMO-LUMO Gap | 4.9 eV | 5.3 eV |

| Dipole Moment | 2.1 D | 2.3 D |

| Mulliken Charge on N | -0.45 e⁻ | -0.48 e⁻ |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis involves mapping the potential energy surface (PES) of a molecule to identify stable low-energy conformers and the energy barriers that separate them. frontiersin.org For this compound, a key conformational variable is the rotation of the amine (-NH2) group relative to the thiophene ring.

Computational studies on similar structures, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have used DFT to calculate the rotational barrier of the amino group. acs.org This involves optimizing the geometry of the ground state and the transition state (where the amine group is perpendicular to the ring) to find the energy difference. acs.org Such calculations for this compound would reveal the energetic cost of this rotation, indicating whether the amine group rotates freely at room temperature or is locked in a specific orientation. The planarity of the amine group with the ring system is often favored due to stabilizing delocalization effects between the nitrogen lone pair and the thiophene π-system.

Table 2: Illustrative Conformational Energy Profile for Amine Group Rotation in this compound This hypothetical data represents the results of a PES scan for the C-N bond rotation.

| Dihedral Angle (H-N-C-C) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Eclipsed (Minimum Energy) |

| 30° | 3.5 | Skew |

| 60° | 10.2 | Skew |

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. bsmu.by

IR Spectroscopy: Theoretical vibrational spectra can be calculated using DFT. The resulting frequencies, after applying a scaling factor, typically show good agreement with experimental FT-IR spectra. acs.org For this compound, calculations would predict characteristic N-H stretching frequencies for the primary amine (typically two bands for asymmetric and symmetric stretching around 3300-3500 cm⁻¹), C-H stretching, and ring vibration modes. libretexts.org

NMR Spectroscopy: Predicting ¹H and ¹³C NMR spectra involves calculating the nuclear magnetic shielding tensors. mdpi.com The chemical shifts are then determined relative to a standard like tetramethylsilane (B1202638) (TMS). mdpi.com Such predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. schrodinger.com For this compound, calculations would help assign the distinct signals for the thiophene ring protons, the methyl protons, and the carbons of the heterocyclic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of electronic transitions. researchgate.net For an aromatic amine like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions, with the interaction between the nitrogen lone pair and the thiophene ring influencing the position of the absorption maxima (λ_max). researchgate.netlibretexts.org

Conformational Analysis and Energetics

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Thiophene-amine scaffolds are present in numerous biologically active compounds, making docking studies relevant for exploring the potential interactions of this compound with pharmacological targets. researchgate.net

Molecular docking simulations are essential for predicting how a ligand like this compound might interact with a protein's binding site. The process generates various possible binding poses and scores them based on an estimated binding affinity (often expressed in kcal/mol), which quantifies the strength of the interaction. gyanvihar.orgmdpi.com

These simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions for a molecule like this compound would likely include:

Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the sulfur and nitrogen atoms can act as acceptors.

π-π Stacking: The aromatic thiophene ring can engage in stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Hydrophobic Interactions: The methyl group and the thiophene ring can form favorable hydrophobic contacts within the binding pocket.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (Predicted) | -7.2 kcal/mol |

| Interacting Residues (Example) | LEU83, VAL91, LYS102, PHE154 |

| Hydrogen Bonds | N-H···O=C (Backbone of LEU83) |

| π-π Stacking Interactions | Thiophene ring with PHE154 |

To perform molecular docking, a three-dimensional structure of the target protein is required. While many protein structures are available in databases like the Protein Data Bank (PDB), the structure of a specific target of interest may not have been experimentally determined. In such cases, homology modeling (or comparative modeling) is used to generate a reliable 3D model of the protein. numberanalytics.com

The process is based on the principle that proteins with similar amino acid sequences adopt similar structures. The key steps are:

Template Selection: Identifying a protein with a known experimental structure and high sequence similarity to the target protein. numberanalytics.com

Sequence Alignment: Aligning the amino acid sequence of the target with the template sequence.

Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template.

Loop Modeling: Building the structures for regions (loops) that differ between the target and the template.

Model Refinement and Validation: Optimizing the model to resolve steric clashes and evaluating its stereochemical quality.

The resulting protein model can then be used in molecular docking simulations to study the binding of ligands like this compound, providing a powerful workflow for structure-based drug design when experimental structures are unavailable. researchgate.netissaasphil.org

Prediction of Binding Affinities and Modes

In Silico ADME Prediction and Pharmacokinetic Profiling

In the realm of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk drug candidates and reduce late-stage attrition. scielo.br In silico ADME prediction, a computational approach, has become an indispensable tool for evaluating the pharmacokinetic profile of novel chemical entities. nih.gov For derivatives and analogues of this compound, these predictive models are employed to forecast their drug-like characteristics and potential for oral bioavailability. researchgate.net